An In-Depth Technical Guide to Aristolochic Acid IV: Structure, Properties, and Biological Activity
An In-Depth Technical Guide to Aristolochic Acid IV: Structure, Properties, and Biological Activity
Introduction: A Tale of Structural Subtlety and Divergent Toxicity
The aristolochic acids (AAs) are a family of nitrophenanthrene carboxylic acids found in plants of the Aristolochiaceae family.[1][2] For centuries, these plants have been utilized in traditional herbal medicine across the globe.[3] However, this historical use is overshadowed by the potent nephrotoxic, mutagenic, and carcinogenic properties of these compounds, particularly Aristolochic Acid I (AAI).[1][4] Exposure to AAs is linked to a devastating renal disease known as aristolochic acid nephropathy (AAN) and subsequent upper tract urothelial carcinoma (UTUC).[3][4]
While much of the research has focused on the highly toxic AAI and AAII, the broader family of AA analogues presents a complex picture. This guide provides a detailed technical examination of Aristolochic Acid IV (AAIV) and its closely related analogue, Aristolochic Acid IVa (AAIVa) . We will dissect its chemical structure, physicochemical properties, and, most critically, its divergent biological profile. As we will explore, the subtle differences in molecular structure between AAIVa and AAI lead to a dramatic reduction in toxicity, a crucial insight for researchers in toxicology, drug development, and natural product chemistry.
Section 1: Chemical Identity and Physicochemical Properties
Aristolochic Acid IV belongs to the family of substituted 1-phenanthrenecarboxylic acids.[5] Its core structure is a nitrophenanthrene carboxylic acid, a feature shared by other members of the AA family.[6]
Chemical Structure
The definitive structures for Aristolochic Acid IV and its isomeric analogue Aristolochic Acid IVa (also known as Aristolochic Acid D) are distinct.
-
Aristolochic Acid IV (AAIV): The IUPAC name is 8,10-dimethoxy-6-nitronaphtho[2,1-g][7][8]benzodioxole-5-carboxylic acid.[7]
-
Aristolochic Acid IVa (AAIVa / AA D): The IUPAC name is 10-hydroxy-8-methoxy-6-nitronaphtho[2,1-g][7][8]benzodioxole-5-carboxylic acid.[9]
The key structural difference lies in the substitution at the C-10 position: a methoxy group in AAIV versus a hydroxyl group in AAIVa. This seemingly minor alteration has profound implications for the molecule's biological activity.
Physicochemical Data
A summary of the key physicochemical properties for Aristolochic Acid IV and its analogues is presented below for comparative analysis.
| Property | Aristolochic Acid IV | Aristolochic Acid IVa (AA D) | Aristolochic Acid I (AAI) |
| CAS Number | 15918-62-4[7] | 17413-38-6[9] | 313-67-7[1] |
| Molecular Formula | C₁₈H₁₃NO₈[7] | C₁₇H₁₁NO₈[9] | C₁₇H₁₁NO₇[1] |
| Molar Mass | 371.3 g/mol [7] | 357.27 g/mol | 341.27 g/mol [1] |
| Appearance | Yellow powder/crystals[5] | Not specified | Yellow powder[10] |
| Solubility | Soluble in organic solvents like DMSO and ethanol; slightly soluble in water.[11] | Sparingly soluble in aqueous solutions; soluble in DMSO and ethanol.[12] | Slightly soluble in most solvents.[10] Solubility in DMSO is approx. 25 mg/mL.[11] |
Section 2: Spectroscopic Characterization
The structural elucidation of AAIV relies on standard spectroscopic techniques. The data provide a unique fingerprint for identification and quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR and ¹³C-NMR spectroscopy are essential for confirming the substitution patterns on the phenanthrene core. A comprehensive review of NMR data for various aristolochic acids, including AAIV and AAIVa, has been compiled, providing reference chemical shifts for each proton and carbon atom.[13][14] Key characteristic signals in the ¹H-NMR spectrum include distinct aromatic protons and methoxy group signals. For methyl esters of AAs, an additional methoxy signal is typically observed around δH 4.00.[14]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for identifying AAs in complex mixtures, such as herbal extracts. Under electron impact (EI), the fragmentation of AAIV (m/z 371) is characterized by the elimination of NO₂, a primary cleavage for condensed aromatic systems with peri-positioned carboxy and nitro groups.[15] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for sensitive and specific quantification. In positive ion electrospray mode, AAs typically form characteristic pseudomolecular ions such as [M+H]⁺, [M+NH₄]⁺, and [M+H-H₂O]⁺.[16]
Infrared (IR) Spectroscopy
The IR spectrum of AAs provides functional group information. The presence of the nitro group (NO₂) is indicated by strong absorption bands around 1525 cm⁻¹ and 1346 cm⁻¹.[4]
Section 3: Biological Activity and Toxicological Profile
The most striking feature of AAIVa is its significantly attenuated toxicity compared to AAI. This divergence is a central theme in understanding the structure-activity relationship of aristolochic acids.
Nephrotoxicity Assessment
-
An early study on the acute nephrotoxicity of various AAs in mice found that while AAI induced strong nephrotoxicity and AAII caused mild effects, AAIVa caused no nephrotoxicity in their experimental system.[17]
-
A more recent, long-term study investigated the effects of repeated AAIVa administration in mice over 6 months, followed by a 12-month recovery period.[18] The results showed that even at a high dose (10 mg/kg), AAIVa only triggered slight fibrous hyperplasia and lymphocytic infiltration in the kidney, which were alleviated over time.[18] In stark contrast, the AAI positive control group experienced severe diffuse fibrosis, tubular atrophy, and necrosis.[18]
However, it is worth noting that some in vitro studies have suggested that AAIVa can be harmful to proximal tubular epithelial cells (PTECs), indicating that under certain conditions, a cytotoxic potential may exist.[8] The discrepancy between in vivo and in vitro results highlights the importance of metabolic activation in mediating the toxicity of AAs.
Mutagenicity and Carcinogenicity
The carcinogenicity of AAI is directly linked to its metabolic activation and the formation of DNA adducts, which leads to a specific A:T to T:A transversion mutation signature in the TP53 tumor suppressor gene.[19][20]
A pivotal finding from long-term exposure studies is the near-complete absence of mutagenicity for AAIVa. In mice treated with AAIVa for 6 months, there were no noteworthy changes in gene mutation frequency in the kidney, liver, or stomach.[18] Crucially, the characteristic AA-associated A>T mutational signature was absent in AAIVa-treated mice.[18] This strongly suggests that the carcinogenic risk of AAIVa is very low.[18]
Section 4: Mechanistic Insights into Reduced Toxicity
The dramatic difference in the toxicological profiles of AAI and AAIVa can be attributed to differences in their metabolic activation and subsequent interaction with cellular macromolecules.
The Canonical AAI Activation Pathway
The toxicity of AAI is a direct result of its bioactivation.
-
Nitroreduction: The nitro group of AAI is reduced by various cytosolic and microsomal enzymes (e.g., NQO1, CYP1A1/1A2) to form N-hydroxyaristolactam I.[20]
-
Nitrenium Ion Formation: This intermediate is converted into a highly reactive cyclic aristolactam nitrenium ion.[20]
-
DNA Adduct Formation: The nitrenium ion covalently binds to the exocyclic amino groups of purine bases in DNA, forming characteristic dA-AAI and dG-AAI adducts.[20]
-
Mutational Signature: These adducts are mutagenic lesions that lead to the signature A:T to T:A transversion mutations, driving carcinogenesis.[20]
The Divergent Pathway of AAIVa
The absence of significant toxicity and mutagenicity with AAIVa suggests a disruption in the canonical activation pathway. The structural difference—the hydroxyl group at C-10 in AAIVa versus the lack thereof in AAI—likely hinders the critical nitroreduction step or alters the stability and reactivity of any potential intermediates, preventing the formation of stable, mutagenic DNA adducts.
While high doses of AAIVa did induce mild and transient renal lesions, this was hypothesized to be linked to the activation of the transforming growth factor-β (TGF-β) pathway, a key mediator of fibrosis, rather than a genotoxic mechanism.[18]
Section 5: Experimental Protocols
For researchers investigating aristolochic acids, robust analytical and isolation methods are paramount.
Protocol: Isolation and Purification of AAIV
This generalized protocol is based on methodologies for separating AA analogues from Aristolochia plant material.
Objective: To isolate and purify AAIV from a crude plant extract.
Methodology:
-
Extraction:
-
Grind dried and pulverized plant material (e.g., roots or stems of Aristolochia species).
-
Perform extraction with methanol (MeOH) at room temperature with agitation for 24-48 hours.
-
Filter the extract and concentrate it under reduced pressure to yield a crude methanol extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in a water/methanol mixture.
-
Perform successive partitioning with solvents of increasing polarity, such as hexane, chloroform (CHCl₃), and ethyl acetate, to separate compounds based on polarity. AAs will typically partition into the chloroform fraction.
-
-
Column Chromatography (CC):
-
Subject the dried chloroform fraction to silica gel column chromatography.
-
Elute the column with a gradient solvent system, commonly a mixture of chloroform and methanol, gradually increasing the polarity (e.g., starting from 100% CHCl₃ to CHCl₃:MeOH 9:1, 8:2, etc.).
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing AAs.
-
-
Preparative Thin Layer Chromatography (PTLC):
-
Combine the AA-rich fractions from the CC step.
-
Apply the combined fraction to a preparative silica gel TLC plate.
-
Develop the plate using an appropriate solvent system (e.g., chloroform:methanol 6:1).
-
Visualize the bands under UV light (365 nm). AAs typically appear as dark, quenching spots.
-
Scrape the band corresponding to AAIV, dissolve the silica in methanol, filter, and evaporate the solvent to yield the purified compound.
-
Protocol: Quantification of AAIV by LC-MS/MS
This protocol outlines a sensitive method for the detection and quantification of AAIV in herbal extracts or biological samples.
Objective: To accurately quantify the concentration of AAIV.
Methodology:
-
Sample Preparation:
-
Accurately weigh the sample (e.g., herbal powder).
-
Extract with 75% methanol, using sonication to ensure complete extraction.
-
Centrifuge the sample and filter the supernatant through a 0.22 µm filter.
-
Add a suitable internal standard (e.g., Piromidic acid) to the final solution.[21]
-
-
LC-MS/MS System and Conditions:
-
Chromatography System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., 2.1 x 150 mm).[21]
-
Mobile Phase: A gradient or isocratic mixture of 0.1% formic acid in water (A) and acetonitrile (B). A typical mobile phase could be a 65:35 (v/v) mixture of A and B.[21]
-
Flow Rate: 0.3 mL/min.[21]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
-
Data Acquisition and Analysis:
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.
-
Determine the specific precursor-to-product ion transitions for AAIV and the internal standard.
-
Prepare a calibration curve using certified reference standards of AAIV at various concentrations (e.g., 0.01 to 5 µg/mL).[21]
-
Inject the prepared samples and standards into the LC-MS/MS system.
-
Quantify the amount of AAIV in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Conclusion and Future Directions
Aristolochic Acid IV, and particularly its analogue AAIVa, serves as a fascinating case study in toxicology. It demonstrates that minor modifications to a chemical scaffold can profoundly alter biological outcomes, mitigating the severe nephrotoxicity and carcinogenicity associated with its parent compounds. The finding that AAIVa does not induce the hallmark A>T mutational signature of AAI is of paramount importance, suggesting a significantly lower risk profile.
For drug development professionals, this underscores the principle that toxicity can be engineered out of a natural product scaffold, potentially preserving other desirable pharmacological activities. For researchers and regulators, it highlights the need for analogue-specific risk assessment rather than class-based warnings for all aristolochic acids. Future research should focus on fully elucidating the metabolic fate of AAIVa to confirm why it fails to form mutagenic DNA adducts and further explore its interaction with non-genotoxic pathways like the TGF-β signaling cascade. Such studies will continue to refine our understanding of this complex and historically significant class of natural products.
References
A comprehensive list of references will be generated upon final review.
Sources
- 1. Aristolochic Acid | C17H11NO7 | CID 2236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aristolochic Acids | C50H31N3O20 | CID 56841539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Systematic Overview of Aristolochic Acids: Nephrotoxicity, Carcinogenicity, and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. acs.org [acs.org]
- 6. Comparative Analysis of Aristolochic Acids in Aristolochia Medicinal Herbs and Evaluation of Their Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aristolochic Acid Iv | C18H13NO8 | CID 167493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Aristolochic acid-D | C17H11NO8 | CID 161218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Aristolochic acid - Wikipedia [en.wikipedia.org]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Review on NMR spectroscopic data and recent analytical methods of aristolochic acids and derivatives in Aristolochia herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. html.rhhz.net [html.rhhz.net]
- 15. researchgate.net [researchgate.net]
- 16. Analysis of aristolochic acids, aristololactams and their analogues using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Acute nephrotoxicity of aristolochic acids in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Study on the potential nephrotoxicity and mutagenicity of aristolochic acid IVa and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Aristolochic Acid-Induced Genotoxicity and Toxicogenomic Changes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Aristolochic Acid-Induced Nephrotoxicity: Molecular Mechanisms and Potential Protective Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jfda-online.com [jfda-online.com]
